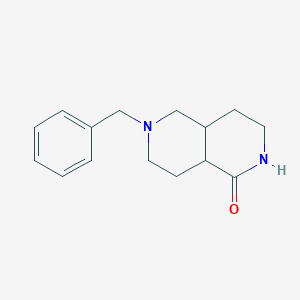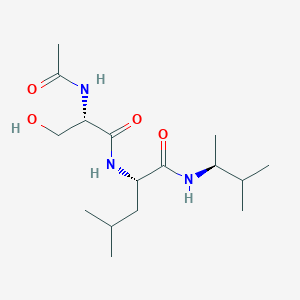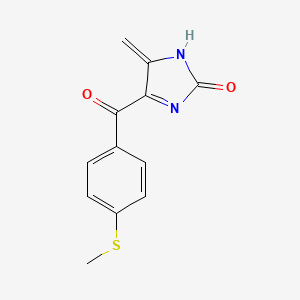
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a methylidene group at the 5-position and a 4-methylsulfanylbenzoyl group at the 4-position. These structural features make it a unique and valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones. One common method is the cyclization of N-acyldehydroamino acid amides, which can be prepared from 4-methylidenoxazol-5(4H)-ones. The cyclization is usually carried out with heating in basic media, such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of microwave irradiation has been shown to increase the efficiency of the cyclization process . Additionally, the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates has been used to produce a range of 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent protein chromophore.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator by binding to the proteasome and altering its activity . This interaction can lead to the degradation of specific proteins, thereby affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazol-4-ones: These compounds share the imidazole core structure but differ in their substituents.
Imidazol-2-ones: Similar to imidazol-4-ones but with the carbonyl group at a different position.
Uniqueness
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylidene and 4-methylsulfanylbenzoyl groups make it particularly valuable in the synthesis of fluorescent proteins and as a proteasome modulator .
Propiedades
Fórmula molecular |
C12H10N2O2S |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
5-methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1H2,2H3,(H,13,16) |
Clave InChI |
NCRCYFBZHHMDPQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(=O)C2=NC(=O)NC2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


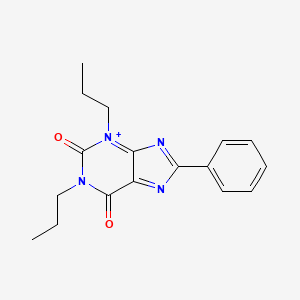
![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
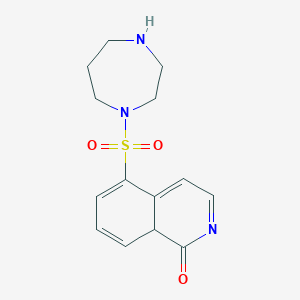
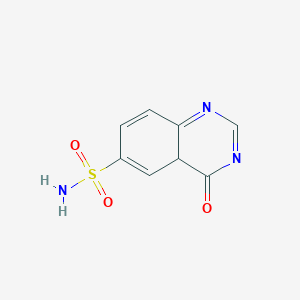
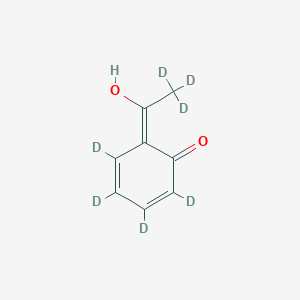
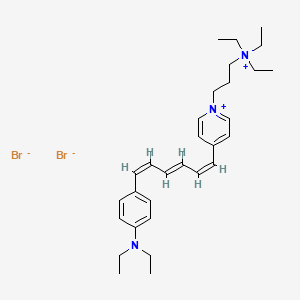

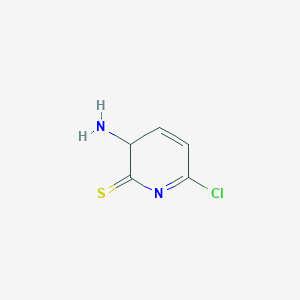

![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
